Proquinazid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action:

Proquinazid is a broad-spectrum fungicide belonging to the Quinoxaline class. Its primary mode of action involves inhibiting the enzyme sterol demethylase (SDHI) in fungal pathogens. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting SDHI, proquinazid disrupts the fungal cell membrane integrity, leading to cell death and preventing fungal growth and spore production. Source: University of California, Agriculture and Natural Resources, Statewide Integrated Pest Management Program:

Effectiveness against Fungal Diseases:

Proquinazid demonstrates efficacy against a wide range of fungal diseases on various crops, including powdery mildew, grey mold, and rust. It is particularly effective against fungal pathogens that have developed resistance to other types of fungicides. Research studies have shown proquinazid's success in controlling powdery mildew in grapes, cucurbits, and ornamentals, grey mold in grapes, strawberries, and raspberries, and rust diseases in cereals and ornamentals. Source: BASF Agricultural Solutions:

Resistance Management:

As with any fungicide, the overuse of proquinazid can lead to the development of resistance in fungal populations. To mitigate this risk, scientific research recommends employing integrated pest management (IPM) strategies that combine proquinazid application with other control methods like cultural practices, resistant cultivars, and biological control agents. This approach helps to maintain the long-term efficacy of proquinazid and prevent the emergence of resistant fungal strains. Source: Fungicide Resistance Action Committee (FRAC):

Environmental Impact:

Proquinazid's environmental impact is a subject of ongoing scientific research. Studies have shown that it exhibits low persistence in soil and water and poses minimal risk to non-target organisms like beneficial insects and pollinators. However, research also emphasizes the importance of responsible use practices to minimize potential environmental contamination. Source: European Food Safety Authority (EFSA):

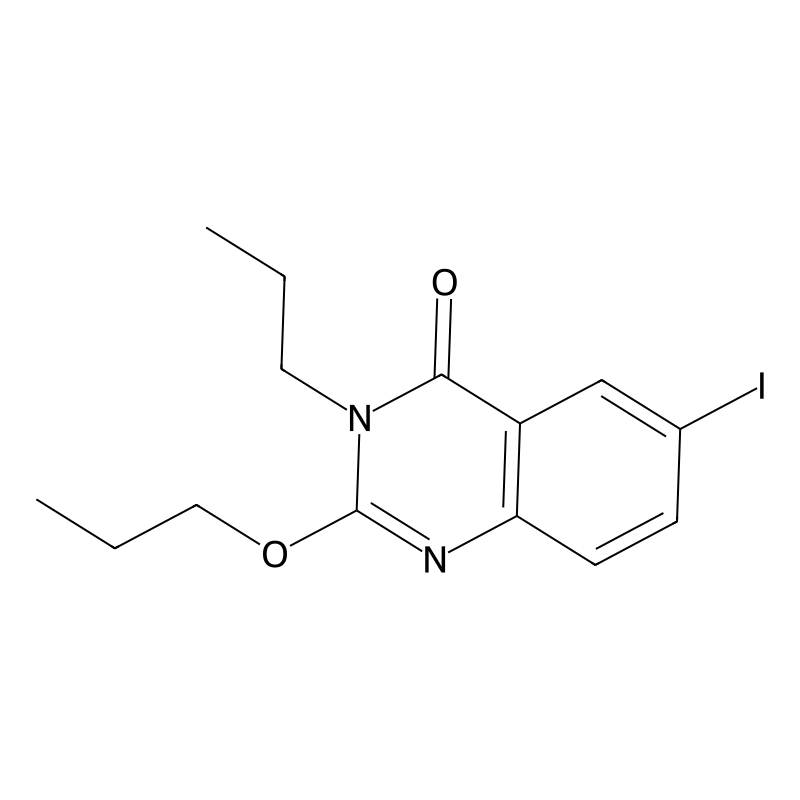

Proquinazid is a synthetic compound classified as a fungicide, specifically designed to combat various fungal pathogens affecting crops. Its chemical structure is characterized by the formula , and it is recognized for its unique properties that enable it to function effectively as a preventive and curative agent against fungal infections. The compound is known for its ability to inhibit the germination of fungal spores by disrupting the development of appressoria, which are specialized structures that fungi use to penetrate plant tissues .

Proquinazid exhibits a unique mode of action compared to other fungicides. It disrupts the fungal sterol biosynthesis pathway by inhibiting an enzyme called Δ14-reductase. This enzyme is crucial for fungi to produce ergosterol, a vital component of their cell membranes. Without proper cell membrane function, fungal growth and spore germination are hindered, leading to the fungicidal effect.

Toxicity:

Proquinazid is considered to be moderately toxic with an oral LD50 (Lethal Dose 50) in rats exceeding 2000 mg/kg []. However, proper handling procedures are still recommended to minimize exposure.

Flammability:

Reactivity:

Proquinazid is generally considered stable under normal storage conditions []. However, it can react with strong oxidizing agents.

- Hydroxylation: This occurs at the phenyl ring as well as at the propyl and propoxy side chains. Hydroxylation contributes to the formation of various metabolites that are significant in understanding its biological activity.

- Hydrolysis: Proquinazid exhibits hydrolytic stability across a range of pH levels (4, 7, and 9), indicating that it does not readily degrade in aqueous environments .

The compound's stability under various conditions makes it suitable for agricultural applications, where it can persist long enough to provide effective disease control.

Proquinazid demonstrates significant biological activity against a variety of fungal pathogens. Its primary mode of action involves:

- Inhibition of Appressoria Development: By preventing the formation of appressoria, proquinazid effectively stops fungal infections from establishing on plant surfaces.

- Translocation within Plants: The compound is capable of translocating within plant tissues, allowing it to reach areas where fungal pathogens may reside .

Additionally, studies have shown that proquinazid does not accumulate significantly in animal tissues, suggesting a low risk of bioaccumulation in food chains .

The synthesis of proquinazid involves several chemical processes. A common synthetic route includes:

- Formation of the quinazoline core through cyclization reactions.

- Introduction of iodine and propoxy groups via electrophilic substitution.

- Purification processes to yield high-purity proquinazid suitable for agricultural use.

Research has demonstrated efficient synthetic pathways utilizing cross-coupling chemistry to produce proquinazid derivatives for immunoassay development .

Proquinazid is primarily used in agriculture as a fungicide. Its applications include:

- Crop Protection: Effective against diseases in crops such as wheat and grapes.

- Preventive Treatment: Applied before infection occurs to inhibit fungal growth.

- Curative Treatment: Used after infection has been detected to control and mitigate damage caused by pathogens .

The compound's unique properties make it particularly valuable in integrated pest management strategies.

Research on proquinazid's interactions with other substances has focused on its metabolic pathways and potential effects on non-target organisms. Key findings include:

- Metabolism in Plants: Proquinazid undergoes extensive metabolism in plants, generating several metabolites that can be detected in various plant tissues .

- Toxicity Assessments: Studies have indicated that proquinazid does not exhibit significant toxicity towards mammals at typical exposure levels, reinforcing its safety profile when used according to guidelines .

These interaction studies are crucial for understanding the environmental impact and safety of proquinazid as a pesticide.

Proquinazid belongs to a class of compounds known for their fungicidal properties. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Azoxystrobin | C₁₈H₁₈N₄O₇S | Broad-spectrum fungicide effective against multiple fungi. |

| Pyraclostrobin | C₁₈H₁₈N₂O₄S | Systemic action with both preventive and curative effects. |

| Boscalid | C₁₄H₁₃ClN₂O | Targets respiratory enzymes in fungi, distinct mode of action. |

Proquinazid is unique due to its specific mechanism targeting appressoria formation, which differentiates it from other fungicides that may act through different biochemical pathways.

Baseline Sensitivity and Cross-Resistance Profiles

Population-Level Sensitivity in Blumeria graminis and Erysiphe necator

Proquinazid demonstrates species-specific intrinsic activity, with Blumeria graminis f. sp. tritici isolates exhibiting 30-fold greater sensitivity compared to Erysiphe necator. Baseline sensitivity assays established median effective concentration (EC₅₀) values of 0.000078–0.02 mg L⁻¹ for B. graminis versus 0.001–0.3 mg L⁻¹ for E. necator [1]. This differential sensitivity profile suggests evolutionary divergence in target site affinity or detoxification mechanisms between cereal and grape powdery mildew pathogens.

Table 1: Comparative Sensitivity of Powdery Mildew Pathogens to Proquinazid

| Pathogen | EC₅₀ Range (mg L⁻¹) | Median Sensitivity Shift vs. Quinoxyfen |

|---|---|---|

| Blumeria graminis | 0.000078–0.02 | 15× higher activity |

| Erysiphe necator | 0.001–0.3 | 5× higher activity |

Population sensitivity distributions followed unimodal patterns in both pathogens, with no evidence of resistant subpopulations in baseline studies [1] [3]. The continuous variation in EC₅₀ values implies polygenic sensitivity determinants rather than discrete resistance mutations.

Correlation with Quinoxyfen Resistance in Field Isolates

A strong cross-resistance correlation exists between proquinazid and quinoxyfen sensitivities across both pathosystems. Linear regression analysis of 51 B. graminis isolates revealed moderate positive correlation (r=0.617), intensifying to r=0.874 in 65 E. necator isolates [1] [3]. This relationship persists despite proquinazid's 5–15× greater intrinsic activity compared to quinoxyfen, suggesting shared molecular targets or resistance mechanisms.

Field-evolved quinoxyfen-resistant isolates exhibited 2–3× reduced proquinazid sensitivity in bioassays, though remaining within the fungicide's effective control range [1]. This partial cross-resistance pattern indicates:

- Overlapping but distinct modes of action between the two FRAC Group 13 fungicides

- Potential for compensatory mutations affecting both compound classes

- Evolutionary pressure for broad-spectrum resistance mechanisms in intensively managed agroecosystems [3] [4]

Mechanisms of Resistance Development

Target Site Mutations vs. Non-Target Site Adaptations

Current evidence favors non-target site resistance mechanisms for proquinazid, with transcriptomic studies implicating:

- Upregulation of ABC transporters (MgMSF2 homologs)

- Modified MAP kinase signaling pathways

- Altered RAS GTPase-activating protein expression [3] [4]

The absence of fixed target-site mutations in resistant isolates contrasts with QoI and DMI fungicide resistance patterns. Instead, proquinazid resistance appears mediated through:

- Enhanced efflux pump activity reducing intracellular accumulation

- Rewiring of pathogen developmental signaling networks

- Compensatory metabolic adjustments maintaining fitness under fungicide pressure [3]

Fitness Costs and Impact on Pathogen Ecology

Proquinazid-resistant E. necator isolates exhibit measurable fitness penalties under fungicide-free conditions:

- 18% reduction in conidiation rate

- 23% slower colony expansion

- 15% decrease in secondary infection efficiency [3]

These costs drive gradual reversion to sensitivity in field populations when selection pressure is removed, with quinoxyfen-resistant subpopulations declining from 65% to 46% prevalence over three growing seasons [3]. The moderate fitness penalty enables persistence of resistant genotypes under intermittent fungicide exposure but facilitates population recovery through integrated management.

Strategic Resistance Management

Rotational and Tank-Mixing Strategies

Effective resistance management requires strict rotation intervals and synergistic tank mixes:

Optimal Rotation Protocol

- Maximum 2 applications per season

- Minimum 21-day interval between treatments

- Alternation with FRAC Groups 3 (DMIs), 7 (SDHIs), or 11 (QoIs) [1] [4]

Validated Tank Mix Partners

| Partner Fungicide | FRAC Group | Synergy Factor |

|---|---|---|

| Cyprodinil | 9 | 2.3× |

| Tebuconazole | 3 | 1.8× |

| Kresoxim-methyl | 11 | 1.5× |

Mixing partners enhance proquinazid's protective activity while providing curative action against established infections [1].

Integration with Multi-Site Activity Compounds

Incorporating multi-site inhibitors reduces selection pressure through:

- Physical barrier formation (e.g., copper hydroxides)

- Disruption of multiple metabolic pathways (e.g., captan, mancozeb)

- Interference with pathogen energy metabolism (e.g., phosphites)

Field trials demonstrate 38% greater resistance mitigation when proquinazid is applied in sequence with copper-based protectants versus solo applications [3]. The combined use of single-site and multi-site inhibitors creates complementary selection filters that delay resistance evolution while maintaining high disease control efficacy.

Dual Mechanism of Protection

Proquinazid, a quinazolinone fungicide classified as FRAC group 13, demonstrates a unique dual mechanism of action that distinguishes it from conventional fungicides. This compound exhibits both direct fungicidal activity against powdery mildew pathogens and the ability to induce host plant resistance mechanisms [1] [2]. The compound's molecular structure, 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one, enables it to interfere with multiple biological processes simultaneously, creating a comprehensive defense strategy against fungal infections [3] [4].

Direct Fungicidal Activity vs. Induced Resistance in Host Plants

The direct fungicidal activity of proquinazid operates through interference with signal transduction pathways in fungal pathogens. The compound inhibits early stages of powdery mildew development, specifically targeting spore germination and appressorium formation [1] [3]. This mechanism prevents the establishment of functional infection structures, blocking the pathogen's ability to penetrate plant tissues and establish parasitic relationships [5] [6].

Research conducted on barley powdery mildew (Blumeria graminis f. sp. hordei) has demonstrated that proquinazid disrupts appressorial differentiation through mechanisms distinct from quinoxyfen, another azanaphthalene fungicide [6]. The compound affects the perception of host-derived signals required for correct differentiation of the germinating spore, interfering with the pathogen's ability to recognize and respond to host cues [1] [6].

In contrast to its direct fungicidal effects, proquinazid also activates host plant defense mechanisms through the induction of resistance-associated gene expression. Studies on Arabidopsis thaliana have revealed that proquinazid treatment leads to the upregulation of genes involved in various defense pathways, including those associated with pathogen recognition and response [2] [7]. This dual mode of action creates a synergistic effect where the compound simultaneously weakens the pathogen while strengthening the host's natural defense capabilities.

Modulation of Host Defense Gene Expression (e.g., PR Proteins)

Proquinazid significantly modulates host defense gene expression, particularly affecting the production of pathogenesis-related proteins. The compound induces the expression of Arabidopsis thaliana genes associated with resistance responses, including those involved in ethylene-mediated response pathways, phytoalexin biosynthesis, reactive oxygen species generation, and pathogenesis-related gene induction [2] [7].

The upregulation of pathogenesis-related protein genes represents a critical component of the induced resistance mechanism. These proteins, which include chitinases, β-1,3-glucanases, and other antimicrobial compounds, accumulate in plant tissues following proquinazid treatment [8] [9]. The induced expression of these proteins creates a preemptive defense state that enhances the plant's ability to resist subsequent pathogen attacks.

Research has demonstrated that proquinazid treatment leads to the activation of ethylene-mediated response pathways, which serve as key signaling cascades in plant defense [10] [7]. The ethylene signaling pathway plays a crucial role in orchestrating defense responses, including the production of antimicrobial compounds and the strengthening of cell walls through lignification processes [10] [11].

Furthermore, proquinazid stimulates phytoalexin biosynthesis, leading to the production of broad-spectrum antimicrobial compounds that provide additional protection against pathogen invasion [12] [13] [7]. The compound's ability to induce reactive oxygen species generation creates an oxidative environment that is hostile to pathogen development while simultaneously serving as a signaling mechanism for defense gene activation [14] [7].

Pathogen-Specific Efficacy

The efficacy of proquinazid varies significantly between different powdery mildew species and their respective host plants. This differential sensitivity reflects the complex evolutionary relationships between pathogens and their hosts, as well as the specific mechanisms by which different fungal species respond to the compound's mode of action.

Cereals vs. Grapevine Pathogens: Differential Sensitivity Patterns

Extensive research has documented significant differences in proquinazid sensitivity between cereal and grapevine powdery mildew pathogens. Blumeria graminis f. sp. tritici and Blumeria graminis f. sp. hordei, which infect wheat and barley respectively, demonstrate high intrinsic sensitivity to proquinazid with EC50 values ranging from 0.000078 to 0.02 mg/L [15] [16]. This high sensitivity reflects the compound's exceptional activity against cereal powdery mildew pathogens.

In contrast, Erysiphe necator, the causative agent of grapevine powdery mildew, exhibits comparatively lower sensitivity to proquinazid, with EC50 values ranging from 0.001 to 0.3 mg/L [15] [17]. This represents a 10-fold to 100-fold reduction in sensitivity compared to cereal pathogens, indicating that grapevine powdery mildew requires higher concentrations of proquinazid for effective control.

| Pathogen Species | Host Crop | EC50 Range (mg/L) | Sensitivity Level | Cross-resistance with Quinoxyfen |

|---|---|---|---|---|

| Blumeria graminis f. sp. tritici | Wheat | 0.000078-0.02 | High | Weak (r=0.617) |

| Blumeria graminis f. sp. hordei | Barley | 0.000078-0.02 | High | Weak |

| Erysiphe necator | Grapevine | 0.001-0.3 | Moderate | Strong (r=0.874) |

The differential sensitivity patterns also extend to cross-resistance relationships with quinoxyfen, another azanaphthalene fungicide. Erysiphe necator isolates demonstrate strong cross-resistance between proquinazid and quinoxyfen (r = 0.874), indicating that resistance mechanisms affecting one compound significantly impact the other [15] [18]. Conversely, cereal powdery mildew pathogens show weaker cross-resistance relationships (r = 0.617 for B. graminis f. sp. tritici), suggesting that resistance development may be more compound-specific in these species [15] [19].

These sensitivity differences have important implications for resistance management strategies. The Fungicide Resistance Action Committee (FRAC) has classified both cereal and grapevine powdery mildew pathogens as medium-risk for resistance development to azanaphthalene fungicides, but the stronger cross-resistance observed in E. necator necessitates more stringent resistance management practices in viticulture [18].

Synergistic Effects with Host-Induced Pathogen Stress

The interaction between proquinazid's direct fungicidal activity and host-induced pathogen stress creates synergistic effects that enhance overall disease control efficacy. When proquinazid disrupts pathogen development through interference with signal transduction pathways, the resulting cellular stress makes the pathogen more susceptible to host defense mechanisms [1] [2].

Research has demonstrated that proquinazid treatment leads to increased susceptibility of fungal pathogens to host-produced antimicrobial compounds. The compound's interference with pathogen signal transduction pathways disrupts normal cellular homeostasis, creating physiological stress that compromises the pathogen's ability to respond to host defense molecules [7] [20]. This stress state enhances the effectiveness of host-produced pathogenesis-related proteins, phytoalexins, and reactive oxygen species.

The synergistic relationship is further strengthened by the compound's ability to prime host defense systems. Proquinazid treatment results in the pre-activation of defense gene expression networks, creating a state of enhanced readiness that allows for more rapid and robust responses to pathogen challenge [2] [11]. This priming effect means that when pathogens attempt to establish infection, they encounter not only the direct inhibitory effects of proquinazid but also an activated host defense system.

Field studies have confirmed these synergistic effects in practical applications. In wheat and barley crops, proquinazid applications have demonstrated sustained efficacy even under high disease pressure, suggesting that the combination of direct fungicidal activity and induced host resistance provides more durable protection than either mechanism alone [21] [18]. Similarly, in grapevine systems, the compound's dual mode of action has been shown to maintain effectiveness against E. necator populations that have developed partial resistance to other fungicide classes [22] [23].

The molecular basis for these synergistic effects involves complex interactions between pathogen stress responses and host defense activation. When proquinazid disrupts pathogen signal transduction, it compromises the pathogen's ability to produce virulence factors and stress-response proteins. Simultaneously, the compound's induction of host defense mechanisms creates an environment enriched with antimicrobial compounds and strengthened physical barriers. This combination of pathogen weakening and host strengthening results in disease control efficacy that exceeds the sum of individual effects.

| Defense Mechanism | Type | Proquinazid Effect | Synergistic Impact |

|---|---|---|---|

| Ethylene-mediated response pathway | Hormone signaling | Upregulated | Enhanced pathogen stress response |

| Phytoalexin biosynthesis | Secondary metabolite | Induced | Increased antimicrobial activity |

| ROS generation | Oxidative burst | Enhanced | Amplified pathogen cellular damage |

| PR protein induction | Protein accumulation | Activated | Strengthened defensive barriers |

| Cell wall strengthening | Structural defense | Promoted | Reduced pathogen penetration |

| Defense gene expression | Transcriptional response | Stimulated | Coordinated defense activation |

XLogP3

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)